molecular formula C15H16ClF3N2O2 B6636109 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide

Cat. No. B6636109
M. Wt: 348.75 g/mol
InChI Key: IGECSKLICOVJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the proliferation and survival of cancer cells. By blocking the activity of BTK, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide induces apoptosis (cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation of BTK and downstream signaling pathways, as well as to induce apoptosis in cancer cells. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide is its potent antitumor activity, which has been demonstrated in preclinical studies. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have synergistic effects when combined with other anticancer drugs, which could enhance its therapeutic efficacy. However, one of the limitations of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide is its potential toxicity, which could limit its clinical use.

Future Directions

There are several potential future directions for research on 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide. One area of interest is the development of combination therapies that could enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that could predict response to 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide and guide patient selection. Finally, there is a need for further clinical trials to determine the safety and efficacy of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide in humans.

Synthesis Methods

The synthesis of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide involves several steps, including the reaction of 2-chloroacetyl chloride with piperidine, followed by the reaction of the resulting compound with 2-(trifluoromethyl)benzoic acid. The final product is obtained through purification and isolation.

Scientific Research Applications

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent antitumor activity. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have synergistic effects when combined with other anticancer drugs.

properties

IUPAC Name

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c16-9-13(22)20-10-5-7-21(8-6-10)14(23)11-3-1-2-4-12(11)15(17,18)19/h1-4,10H,5-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGECSKLICOVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide

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